3-(4-chlorophenyl)-1H-pyrazol-5-amine
Overview
Description
The compound "3-(4-chlorophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group suggests potential for various biological activities, as chlorophenyl groups are common in molecules with pharmacological properties.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves cyclization reactions and condensation steps. For instance, a similar compound, "3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine," was synthesized through a condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and then cyclization with hydrazine hydrate . This suggests that the synthesis of the compound may also involve similar steps of cyclization and condensation.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of "5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole" was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Similarly, the molecular structure of "3-(4-chlorophenyl)-1H-pyrazol-5-amine" could be expected to be characterized by these techniques to determine its precise geometry and conformation.
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including transamidation, as seen in the synthesis of "3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide" . The reactivity of the amino group in "3-(4-chlorophenyl)-1H-pyrazol-5-amine" could allow for similar transformations, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the electronic properties, vibrational frequencies, and molecular electrostatic potential maps of related compounds have been calculated, providing insights into their reactivity and potential interactions with biological targets . The HOMO-LUMO gap is particularly important as it can indicate the compound's chemical stability and reactivity. The physical properties such as solubility, melting point, and crystalline structure can also be determined experimentally and are crucial for the compound's application in various fields.
Scientific Research Applications
Antimicrobial and Anticancer Agents
- A study by Hafez et al. (2016) synthesized derivatives of 3-(4-chlorophenyl)-1H-pyrazol-5-amine, which exhibited significant antimicrobial and anticancer activities. These compounds were found to have higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, Al-Hussain, & El-Gazzar, 2016).
Inhibition of A549 Lung Cancer Cells
- Zhang et al. (2008) reported that derivatives of 3-(4-chlorophenyl)-1H-pyrazol-5-amine could inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner. One particular compound with a 4-chlorophenyl group at the pyrazole moiety showed significant inhibitory effects (Zhang et al., 2008).
Synthesis of Pyrazolo[1,5-a] Pyrimidine Derivatives
- Xu Li-feng (2011) focused on synthesizing new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives. These compounds have shown a variety of biological activities in medicine (Xu Li-feng, 2011).
Crystallographic Analysis
- Kumarasinghe et al. (2009) conducted a study on the crystal structure of certain derivatives, revealing the importance of X-ray analysis for unambiguous structure determination. This research provided insights into the conformational differences between the methoxybenzene and pyrazole rings (Kumarasinghe, Hruby, & Nichol, 2009).
Chemotherapy Drug Development
- Singh et al. (2009) synthesized a densely functionalized derivative, focusing on optimizing inhibition of protein kinases. This study contributes to the development of potential chemotherapy drugs (Singh, Tomar, Das, & Singh, 2009).
Chemosensors for Metal Ions
- Gao et al. (2018) synthesized a novel compound for fluorescence sensing of Al3+ and Zn2+ ions, indicating the potential for environmental monitoring and analysis (Gao, Zhang, Li, & Pu, 2018).
Safety And Hazards
This would involve studying the compound’s toxicity and potential health hazards, as well as appropriate safety precautions for handling and storage.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or new synthetic methods.
properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPBZIITFQHIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370670 | |
Record name | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
78583-81-0 | |
Record name | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(4-chlorophenyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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